(E)-3-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide
説明
(E)-3-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide is a synthetic acrylamide derivative characterized by an (E)-configured α,β-unsaturated carbonyl backbone. Its structure features a 2-chlorophenyl group attached to the α-carbon of the acrylamide and a 6-(pyrrolidin-1-yl)pyrimidin-4-yl moiety as the amine substituent (Fig. 1). The pyrrolidine ring on the pyrimidine core enhances solubility and may modulate interactions with biological targets, such as kinases or receptors . This compound is synthesized via amide coupling between (E)-3-(2-chlorophenyl)acrylic acid and 6-(pyrrolidin-1-yl)pyrimidin-4-amine, following protocols analogous to those for related acrylamides .
Figure 1. Structure of (E)-3-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c18-14-6-2-1-5-13(14)7-8-17(23)21-15-11-16(20-12-19-15)22-9-3-4-10-22/h1-2,5-8,11-12H,3-4,9-10H2,(H,19,20,21,23)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUPEZQYTAJXQR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-3-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Chlorophenyl group : Imparts lipophilicity and potential interactions with biological membranes.
- Pyrrolidinyl-substituted pyrimidine ring : Contributes to the compound's biological activity through interactions with specific molecular targets.
- Acrylamide moiety : Known for its role in various biological processes, including enzyme inhibition.
1. Antimicrobial Activity
Research indicates that derivatives of the pyrimidine framework, particularly those containing chlorophenyl and pyrrolidinyl groups, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some pyrrolidine derivatives ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
The compound is also noted for its inhibitory effects on specific enzymes involved in lipid biosynthesis. It targets N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for producing bioactive lipids. The SAR studies revealed that modifications to the substituents can significantly enhance inhibitory potency, with some derivatives achieving pIC50 values above 7.0, indicating high affinity .
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how structural modifications influence biological activity:
| Compound | R1 Substituent | R2 Substituent | IC50 (nM) |
|---|---|---|---|
| 1 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | 72 |
| 2 | Morpholine | (S)-3-hydroxypyrrolidine | 7.14 |
| 3 | Dimethylamine | (S)-3-hydroxypyrrolidine | Not specified |
The combination of specific substituents was found to enhance the compound's potency significantly, suggesting that careful design of analogs can lead to improved therapeutic agents .
The mechanisms through which (E)-3-(2-chlorophenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to active sites or allosteric sites on target enzymes, it disrupts normal enzymatic functions.
- Modulation of Lipid Signaling Pathways : The inhibition of NAPE-PLD affects the production of bioactive lipids, which are involved in various signaling pathways related to inflammation and cancer progression.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that pyrrolidine derivatives exhibited strong antibacterial activity against Bacillus subtilis and Candida albicans, with MIC values indicating effective inhibition .
- Cancer Cell Proliferation : In vitro tests showed that certain pyrimidine nucleosides significantly inhibited cell proliferation in cancer cell lines, suggesting potential applications in oncology .
類似化合物との比較
Comparison with Similar Compounds
The biological and physicochemical properties of acrylamide derivatives are highly dependent on substituent variations. Below is a systematic comparison with structurally related compounds:
Substituent Effects on the Aromatic Ring
- (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl]acrylamide (12d): Replacing the 2-chlorophenyl group with 2-bromophenyl (12d) increases molecular weight (486.09 g/mol vs. ~402.88 g/mol for the target compound) and may enhance lipophilicity. However, bromine’s larger atomic radius could sterically hinder target binding compared to chlorine .
- (E)-3-(2-methoxyphenyl)-N-[4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl]acrylamide (12f): Methoxy substitution improves solubility but may decrease target affinity due to reduced π-π stacking interactions .
Table 1. Comparison of Aromatic Substituent Effects
Heterocyclic Amine Modifications
- (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) : The indole-ethylamine group in 5b confers strong anti-butyrylcholinesterase (BChE) activity (IC₅₀ = 1.95 µM), suggesting that the pyrimidine-pyrrolidine moiety in the target compound may instead favor kinase inhibition .
- (E)-3-(2-chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide (17h) : The imidazoline ring in 17h enables hydrogen bonding, contrasting with the pyrrolidine’s flexibility in the target compound. This difference could influence selectivity for targets like ion channels vs. kinases .
Table 2. Heterocyclic Amine Comparisons
Core Structure Variations
- Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., 3f): Compounds like 3f replace the pyrimidine core with a pyrimido-pyrimidinone scaffold, which may enhance rigidity and binding to ATP pockets in kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
